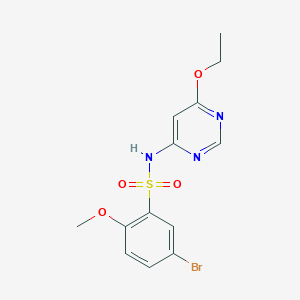
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, an ethoxypyrimidine moiety, and a methoxybenzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Bromination: Introduction of a bromine atom to the aromatic ring of a precursor compound.
Pyrimidine Formation: Formation of the pyrimidine ring through cyclization reactions.
Ethoxylation: Introduction of an ethoxy group to the pyrimidine ring.
Sulfonamide Formation: Coupling of the pyrimidine derivative with a methoxybenzenesulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonamide or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: May be used in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism of action of 5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, inhibiting their function.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(4-pyrimidinyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(6-methoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
- 5-chloro-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
Uniqueness
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxypyrimidine moiety, in particular, may influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13-7-12(15-8-16-13)17-22(18,19)11-6-9(14)4-5-10(11)20-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMAGCWREBGAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
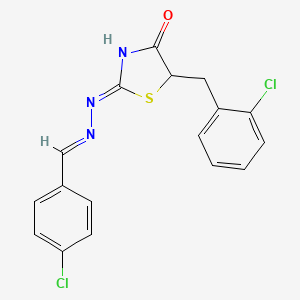
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/new.no-structure.jpg)
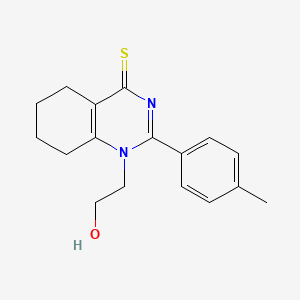
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

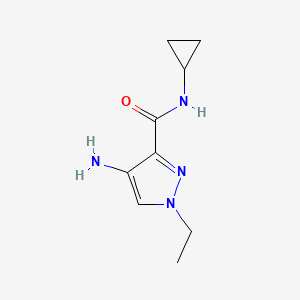
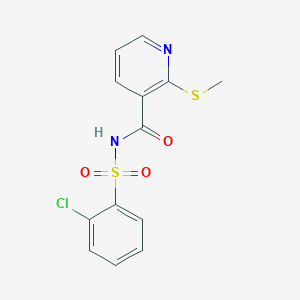
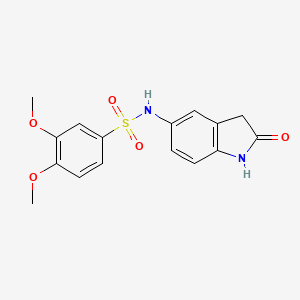
![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)
